N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine
Description
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine is a synthetic sulfonamide derivative comprising a naphthalene-1-sulfonyl group covalently linked to the dipeptide L-isoleucyl-L-tyrosine. The naphthalene-1-sulfonyl moiety is a common structural motif in fluorescent probes and enzyme inhibitors due to its aromaticity and electron-withdrawing properties .
Properties
CAS No. |
773858-04-1 |
|---|---|
Molecular Formula |
C25H28N2O6S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H28N2O6S/c1-3-16(2)23(24(29)26-21(25(30)31)15-17-11-13-19(28)14-12-17)27-34(32,33)22-10-6-8-18-7-4-5-9-20(18)22/h4-14,16,21,23,27-28H,3,15H2,1-2H3,(H,26,29)(H,30,31)/t16-,21-,23-/m0/s1 |
InChI Key |
HUVGXNQLWNGTEJ-YROCYRMSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine typically involves the reaction of naphthalene-1-sulfonyl chloride with L-isoleucine and L-tyrosine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce thiol derivatives.
Scientific Research Applications
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving protein labeling and tracking due to its fluorescent properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or reactivity.
Mechanism of Action
The mechanism of action of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA or proteins, while the isoleucine and tyrosine residues can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine with key structural analogs:
Key Observations:
- Dansyl vs. Naphthalene-1-sulfonyl: The dansyl group (5-dimethylamino substitution) enhances fluorescence quantum yield compared to unmodified naphthalene-1-sulfonyl derivatives . The target compound lacks this dimethylamino group, likely reducing fluorescence intensity but retaining sulfonamide reactivity.
- Dipeptide vs. Phospholipid Backbone: Unlike dansyl-PE, which integrates into lipid bilayers , the dipeptide in the target compound may enable interactions with proteases or receptors.
Functional Analogs
2.2.1. Enzyme Inhibitors
Sulfonamide-containing peptides, such as N-(naphthalene-1-sulfonyl)-L-valyl-L-leucinal, are known protease inhibitors.
2.2.2. Fluorescent Probes
Dansyl chloride derivatives are used to detect amines via fluorimetric methods (e.g., N-nitrosamine analysis in APIs) . While the target compound lacks dansyl’s dimethylamino group, its naphthalene core may still exhibit weak fluorescence, enabling applications in trace detection.
Analytical Methods
- Fluorimetric Detection: Dansyl analogs are quantified via HPLC with fluorescence detection (λₑₓ = 340 nm, λₑₘ = 510 nm) . The target compound may require similar methods, albeit with lower sensitivity.
- Chromatographic Separation: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard for sulfonamide-peptide analysis .
Biological Activity
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine is a synthetic compound that combines the amino acids L-isoleucine and L-tyrosine with a naphthalene-1-sulfonyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features:
- Naphthalene-1-sulfonyl group : Enhances solubility and bioavailability.
- Amino acid components : L-isoleucine and L-tyrosine contribute to biological interactions, particularly in neurotransmitter synthesis and protein interactions.
1. Neurotransmitter Synthesis
L-Tyrosine, one of the amino acids in this compound, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The presence of L-isoleucine may also influence metabolic pathways related to energy production and neurotransmitter modulation.
2. Protein Interaction Studies
Research indicates that compounds with sulfonamide structures, like this compound, can interact with specific protein targets, enhancing their potential as therapeutic agents. The sulfonyl group allows for nucleophilic attack at sulfur centers, facilitating reactions with various proteins .
Case Studies
Several studies have explored the biological activity of similar compounds, shedding light on the potential applications of this compound:
- A study demonstrated that sulfonamide derivatives could selectively target tyrosine residues in proteins, which is crucial for understanding their role in enzymatic reactions and signaling pathways .
- Another investigation focused on the reactivity of tyrosines within proteins using sulfonamide-based probes, revealing their ability to modify protein functions through targeted interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Sulfobenzoyl)-L-Tyrosine | Contains a sulfonic acid group | Focus on enhancing solubility and bioactivity |
| N-(Phenylsulfonyl)-L-Isoleucine | Similar sulfonamide structure | Potentially different binding affinities |
| N-Acetyl-L-Tyrosine | Acetylated form of L-Tyrosine | Used primarily as a substrate in biochemical assays |
| N-Benzenesulfonyl-L-Leucine | Leucine instead of isoleucine | Variations in hydrophobicity affecting activity |
The distinct combination of naphthalene sulfonamide moiety with L-isoleucine and L-tyrosine provides this compound with unique therapeutic profiles compared to other similar compounds.
Potential Applications
The biological activities of this compound suggest several potential applications in drug development:
- Neuropharmacology : Targeting neurotransmitter synthesis pathways.
- Proteomics : Utilizing its reactivity to profile tyrosine modifications in various proteins.
- Therapeutics : Developing drugs aimed at specific diseases linked to neurotransmitter imbalances or protein dysfunctions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
